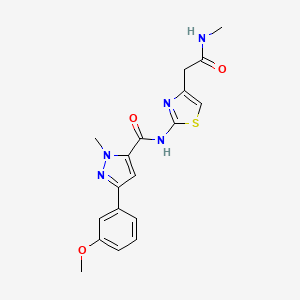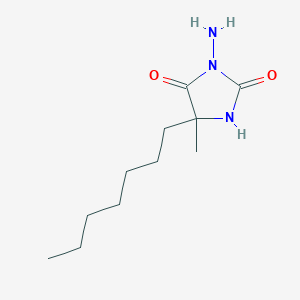![molecular formula C24H25N3O6S2 B2768692 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1223770-51-1](/img/no-structure.png)
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H25N3O6S2 and its molecular weight is 515.6. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photocatalytic Hydrogen Evolution
The compound has been investigated for its potential as a polymeric photocatalyst in hydrogen evolution by water splitting. Researchers have modified 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) by introducing sulfonyl groups. The resulting A1–A2-type copolymer, specifically PBDTTS-1SO, exhibited remarkable photocatalytic activity, with an apparent quantum yield exceeding 18% at 500 nm—among the highest values reported for polymer photocatalysts .
Electrochromic Materials
The compound’s structure suggests potential as an electrochromic material. By tuning its electronic properties, it could be used in smart windows, displays, or other devices that change color in response to an applied voltage. Further research is needed to explore its electrochromic behavior .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative, which is then coupled with an N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide derivative to form the final product.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "6-oxo-1,6-dihydropyrimidine-2-thiol", "2,3-dihydrobenzo[b][1,4]dioxin-6-amine", "acetic anhydride", "triethylamine", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) intermediate", "a. Dissolve 6-oxo-1,6-dihydropyrimidine-2-thiol (1.0 g, 8.2 mmol) in acetic anhydride (10 mL) and add triethylamine (1.5 mL, 10.8 mmol) dropwise with stirring at room temperature.", "b. Add 4-butylbenzenesulfonyl chloride (2.0 g, 8.2 mmol) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "c. Pour the reaction mixture into a mixture of ice-water (50 mL) and sodium bicarbonate (5 g) and extract with ethyl acetate (3 x 50 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate as a yellow solid (2.5 g, 85%).", "Step 2: Synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide intermediate", "a. Dissolve 2,3-dihydrobenzo[b][1,4]dioxin-6-amine (1.0 g, 6.5 mmol) in methanol (10 mL) and add acetic anhydride (1.0 mL, 10.8 mmol) dropwise with stirring at room temperature.", "b. Stir the reaction mixture for 2 hours at room temperature and then evaporate the solvent under reduced pressure.", "c. Dissolve the residue in water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate as a white solid (1.5 g, 85%).", "Step 3: Coupling of intermediates to form final product", "a. Dissolve the 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) intermediate (1.0 g, 2.2 mmol) and N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide intermediate (0.5 g, 2.2 mmol) in methanol (20 mL).", "b. Add sodium bicarbonate (0.5 g) to the reaction mixture and stir for 2 hours at room temperature.", "c. Filter the reaction mixture and wash the solid with water (10 mL).", "d. Dry the solid under vacuum to obtain the final product as a white solid (1.2 g, 80%)." ] } | |
Numéro CAS |
1223770-51-1 |
Nom du produit |
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide |
Formule moléculaire |
C24H25N3O6S2 |
Poids moléculaire |
515.6 |
Nom IUPAC |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C24H25N3O6S2/c1-2-3-4-16-5-8-18(9-6-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-7-10-19-20(13-17)33-12-11-32-19/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,26,28)(H,25,27,29) |
Clé InChI |
YWSCUUNXZZXYAQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2768610.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyphenethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2768611.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2768613.png)


![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-methoxy-2-naphthamide](/img/structure/B2768627.png)
![3-Phenylmethoxybicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)

![2-(4-chlorophenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2768631.png)
![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)